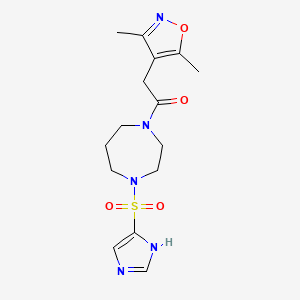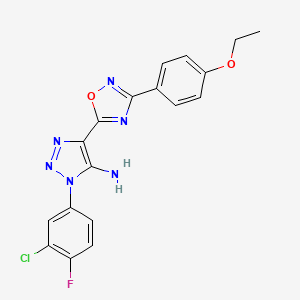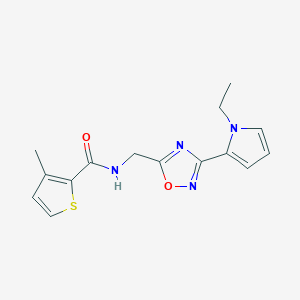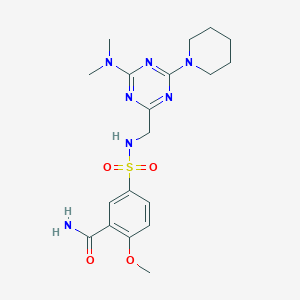![molecular formula C19H16ClFN4O2 B2752980 3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034553-41-6](/img/structure/B2752980.png)
3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicinal Chemistry and Drug Design
One notable area of application for this compound is in the design and synthesis of inhibitors targeting specific biological pathways or enzymes. For instance, the compound has been investigated for its potential as a GyrB ATPase inhibitor, showing promise in the treatment of tuberculosis. A study by Jeankumar et al. (2013) highlighted the synthesis of analogues with significant activity against Mycobacterium tuberculosis, underscoring the compound's relevance in developing new antituberculosis drugs (Jeankumar et al., 2013).
Antimicrobial Activity
Research on derivatives and analogues of this compound has also shown potential antimicrobial properties. The synthesis of novel benzothiazole pyrimidine derivatives, for example, demonstrated significant in vitro antibacterial and antifungal activity, suggesting a potential role in developing new antimicrobial agents (Maddila et al., 2016).
Molecular Interaction Studies
Additionally, studies have been conducted to understand how derivatives of this compound interact with proteins, which is crucial for drug design. For instance, the interaction of pyrazolo[1,5-a]pyrimidine derivatives with bovine serum albumin (BSA) was explored to understand the binding mechanism, which is vital for predicting drug efficacy and pharmacokinetics (He et al., 2020).
Synthesis and Characterization
The synthesis of this compound and its analogues has been a key focus, aiming to improve yields, reduce environmental impact, and achieve high purity for further studies. Research by Yang et al. (2014) on the development of an environmentally benign route for synthesizing a novel oxazolidinone antibacterial candidate exemplifies this effort, demonstrating the compound's relevance in the synthesis of pharmacologically active agents (Yang et al., 2014).
Anticancer Research
Research into the anticancer properties of derivatives of this compound has also been conducted. The synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer agents highlight the compound's potential in developing new therapies for cancer treatment (Rahmouni et al., 2016).
Propiedades
IUPAC Name |
3-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O2/c20-15-10-12(3-4-16(15)21)18(26)24-8-5-13(6-9-24)25-11-23-17-14(19(25)27)2-1-7-22-17/h1-4,7,10-11,13H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLQFRJFQOUWGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(5-Chloro-2-methoxybenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2752898.png)
![(E)-N-{7-[1-(3,5-dimethylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B2752899.png)
![5-[(Z)-2-(4-chlorophenyl)-1-cyanoethenyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B2752901.png)

![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2752903.png)



![N-cyclohexyl-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2752909.png)



![4-chloro-2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}benzamide](/img/structure/B2752918.png)

